N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide
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Overview
Description
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the isoindole moiety. The final step involves the attachment of the 2-methoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 5-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide is unique due to its specific structural features, such as the fused cyclopropane and isoindole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-5-3-2-4-11(14)17(22)20-21-18(23)15-9-6-7-10(13-8-12(9)13)16(15)19(21)24/h2-7,9-10,12-13,15-16H,8H2,1H3,(H,20,22) |
InChI Key |
STZXXLDBIMRDTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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